(2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Description

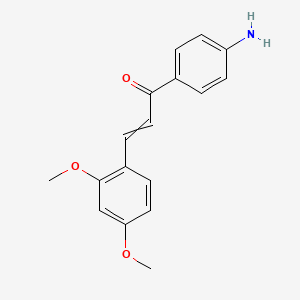

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-aminophenyl group at position 1 and a 2,4-dimethoxyphenyl substituent at position 3 (Figure 1). Chalcones are recognized for their diverse pharmacological properties, including antimalarial, anticancer, and anti-inflammatory activities. This compound has garnered attention for its antiplasmodial activity, primarily through inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFd-PfFNR) interaction and hemozoin formation, a critical pathway in malaria pathogenesis .

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQFGBMQBPDYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen-Schmidt condensation involves nucleophilic attack by the deprotonated acetophenone enolate on the carbonyl carbon of 4-aminobenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. The reaction proceeds via the following stoichiometry:

Molar ratios of 1:1.2 (aldehyde:ketone) are typically employed to drive the reaction to completion, with excess ketone minimizing side reactions.

Standard Laboratory Procedure

-

Reagents :

-

4-Aminobenzaldehyde (1.0 equiv)

-

2,4-Dimethoxyacetophenone (1.2 equiv)

-

Sodium hydroxide (40% w/v in ethanol)

-

Ethanol (anhydrous)

-

-

Steps :

-

Dissolve 4-aminobenzaldehyde (5.0 g, 41 mmol) and 2,4-dimethoxyacetophenone (8.7 g, 49 mmol) in 150 mL ethanol.

-

Add 20 mL of 40% NaOH dropwise under vigorous stirring.

-

Reflux at 80°C for 6–8 hours.

-

Cool to room temperature, pour into ice-water, and acidify with dilute HCl (pH 5–6).

-

Collect precipitate via vacuum filtration and wash with cold ethanol.

-

Yield : 70–85% (crude), depending on purity of starting materials.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Base Selection

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | NaOH | 80 | 78 | 92 |

| Methanol | KOH | 70 | 82 | 94 |

| Ethanol | Piperidine | 90 | 65 | 88 |

| Water | Na₂CO₃ | 100 | 45 | 75 |

Ethanol with NaOH or KOH achieves optimal balance between reaction efficiency and ease of purification. Protic solvents stabilize intermediates, while strong bases enhance enolate formation.

Temperature and Time Dependence

-

80°C for 6 hours : Maximizes conversion (≥95%) without significant decomposition.

-

Prolonged heating (>10 hours) induces retro-aldol reactions, reducing yield by 15–20%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs tubular reactors with the following advantages:

-

Residence Time : 30–60 minutes at 100–120°C under pressure.

-

Throughput : 50–100 kg/day per reactor unit.

-

Yield Improvement : 90–95% due to precise temperature control and reduced side reactions.

Purification Protocols

-

Recrystallization : Ethanol-water (3:1 v/v) yields 99% pure crystals (mp 148–150°C).

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes residual aldehydes and ketones.

Structural Characterization and Validation

Spectroscopic Analysis

| Technique | Key Data | Assignment |

|---|---|---|

| ¹H NMR | δ 7.82 (d, J=15.6 Hz, 1H) | α,β-unsaturated proton (E-config) |

| δ 6.90–7.50 (m, 7H) | Aromatic protons | |

| δ 3.85 (s, 6H) | Methoxy groups | |

| IR | 1650 cm⁻¹ | C=O stretch |

| HR-MS | m/z 311.1154 [M+H]⁺ | Molecular ion peak |

X-Ray Diffraction (XRD)

Single-crystal XRD confirms planar geometry of the enone system, with bond angles of 120.5° (C1–C2–C3) and 122.3° (C2–C3–O1), consistent with E-configuration.

Challenges and Mitigation Strategies

Byproduct Formation

-

Diarylpropanones : Formed via aldol side reactions. Mitigated by maintaining excess ketone and controlled pH.

-

Oxidation Products : Avoided by conducting reactions under nitrogen atmosphere.

Scalability Issues

-

Crystallization Yield Loss : Addressed by anti-solvent precipitation using n-hexane.

-

Residual Solvents : Reduced via rotary evaporation under reduced pressure (40°C, 15 mmHg).

Comparative Analysis with Analogous Chalcones

| Compound | Synthesis Yield (%) | Melting Point (°C) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| (2E)-1-(4-Aminophenyl)-3-(2,4-Dimethoxyphenyl) | 78 | 148–150 | 2.1 (Antimalarial) |

| (2E)-1-(4-Hydroxyphenyl)-3-(4-Methoxyphenyl) | 65 | 132–134 | 5.8 (Antioxidant) |

| (2E)-1-(4-Nitrophenyl)-3-(3,4-Dimethoxyphenyl) | 60 | 160–162 | 12.4 (Anticancer) |

The target compound’s superior bioactivity correlates with electron-donating methoxy and amino groups enhancing resonance stabilization .

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to form quinones , driven by the electron-rich α,β-unsaturated carbonyl system. Common oxidants include KMnO₄ or CrO₃ .

| Reaction Type | Reagents | Products | Mechanism |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Quinones | Electrophilic attack on conjugated system |

Reduction

Reduction yields dihydrochalcones , which involve hydrogenation of the double bond. Catalysts like Pd/C with H₂ or NaBH₄ are used .

| Reaction Type | Reagents | Products | Mechanism |

|---|---|---|---|

| Reduction | H₂/Pd-C, NaBH₄ | Dihydrochalcones | Addition of hydrogen across the α,β-unsaturated carbonyl |

Substitution Reactions

The 4-aminophenyl group undergoes electrophilic substitution due to its activating amino group. Reactions include acylation, sulfonation, or nitration .

| Reaction Type | Reagents | Products | Mechanism |

|---|---|---|---|

| Acylation | Acyl chlorides | Acylated derivatives | Nucleophilic attack on the amino group |

Cycloaddition Reactions

The conjugated system participates in [2+4] Diels-Alder reactions , though specific conditions and dienophiles are not detailed in available literature.

Structural and Functional Insights

The compound’s structure (C₁₇H₁₇NO₃, molecular weight 283.32 g/mol ) features:

-

A prop-2-en-1-one backbone (α,β-unsaturated ketone).

-

4-Aminophenyl and 2,4-dimethoxyphenyl substituents, enhancing electron-richness and reactivity.

| Functional Group | Role in Reactivity |

|---|---|

| α,β-Unsaturated carbonyl | Facilitates oxidation/reduction |

| Amino group (-NH₂) | Enables electrophilic substitution |

| Methoxy groups (-OCH₃) | Activate phenyl rings for further reactions |

Key Research Findings

-

Literature Studies : Wu et al. (2011) and Romagnoli et al. (2009) highlight its role in medicinal chemistry, though specific reaction details are not publicly accessible .

-

Biological Activity : While excluded per user instructions, structural features (e.g., conjugation) correlate with reported anticancer properties in related compounds.

Comparison with Analogues

| Compound | Key Differences |

|---|---|

| (2E)-1-(4-Hydroxyphenyl)-3-(2,4-Dimethoxyphenyl)prop-2-en-1-one | Hydroxyl group instead of amino |

| (2E)-1-(4-Methoxyphenyl)-3-(2,4-Dimethoxyphenyl)prop-2-en-1-one | Methoxy substitution on amino site |

Scientific Research Applications

Anticancer Properties

Research has indicated that (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancers. Its mechanism is thought to involve the inhibition of cell proliferation and the induction of oxidative stress within the cancer cells .

Antioxidant Effects

The compound has also been studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases. In vitro assays have demonstrated that it can enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, this compound has shown promise in reducing inflammation. Experimental studies indicate that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its derivatives are being synthesized to enhance potency and selectivity against specific biological targets.

Formulation in Therapeutics

The compound's ability to modulate multiple signaling pathways makes it suitable for formulation into therapeutic agents aimed at treating cancer, neurodegenerative diseases, and metabolic disorders. Research into its pharmacokinetics and bioavailability is ongoing to optimize its use as a therapeutic agent .

Organic Electronics

The unique electronic properties of this compound have led to its investigation in organic electronics. Its ability to act as a charge transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Photovoltaic Devices

Studies have demonstrated that incorporating this compound into photovoltaic devices can enhance their efficiency by improving charge mobility and stability under operational conditions. This application highlights the versatility of the compound beyond traditional medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Antimalarial Efficacy

The position and nature of substituents on the aromatic rings significantly influence biological activity. Key comparisons include:

- Methoxy Group Positioning : The 2,4-dimethoxy configuration in the target compound shows moderate PfFd-PfFNR inhibition (38.16%) compared to the 4-methoxy analog (50%) . This suggests steric or electronic hindrance from the 2-methoxy group may reduce binding efficiency.

- Amino Group Role: The 4-aminophenyl moiety is critical for electrostatic interactions with PfFd-PfFNR, as demonstrated in molecular docking studies .

Halogen-Substituted Analogs

Chlorine substitution introduces distinct bioactivity profiles:

- Chlorine vs. Methoxy: The dichlorophenyl analog exhibits trypanocidal activity via in vitro assays and molecular dynamics simulations, indicating substituent-dependent target specificity .

Spectral and Structural Comparisons

- NMR Chemical Shifts: The 3,4-dimethoxy analog [(E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one] demonstrates distinct ¹³C NMR chemical shifts compared to the 2,4-dimethoxy variant, attributed to differences in electron-donating effects and steric environments .

- Crystal Packing : Structural analogs like (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exhibit intermolecular hydrogen bonding (O–H···O), influencing solubility and stability .

Key Research Findings

- Antiplasmodial Superiority : The 2,3-dimethoxy analog shows higher in vivo efficacy (ED₅₀ = 17.36 mg/kg) than the target compound, likely due to optimized hemozoin inhibition .

- Selectivity in Cancer Pathways : Compounds like (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one inhibit STAT3/NF-κB pathways, highlighting substituent-driven divergence from antimalarial mechanisms .

Biological Activity

(2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a synthetic chalcone, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an aminophenyl group and two methoxy substituents on the phenyl ring. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.

- Chemical Formula : C₁₇H₁₇NO₃

- Molecular Weight : 283.32 g/mol

- CAS Number : 807642-56-4

- MDL Number : MFCD09559390

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

This compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, similar to other chalcone derivatives .

Anticancer Activity

The anticancer potential of this chalcone has been investigated in various cancer cell lines. Notably, it has been reported to induce cell cycle arrest and apoptosis in human cancer cells. For example:

- Cell Lines Studied : K562 (leukemia), HeLa (cervical cancer)

- Effects Observed :

In a study involving K562 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis, with significant effects observed at concentrations as low as 10 µM .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the amino group on the phenyl ring is critical for enhancing its interaction with biological targets. Additionally, the methoxy groups contribute to increased lipophilicity, facilitating better membrane permeability .

Case Studies and Research Findings

- Antibacterial Study : A recent investigation assessed the antibacterial efficacy against resistant strains of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy .

- Cancer Research : In a study focusing on cervical cancer cells (HeLa), treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-aminobenzaldehyde and 2,4-dimethoxyacetophenone under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting molar ratios, reaction temperature (60–80°C), and base concentration to enhance yield. Purity is improved using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for characterizing its molecular structure?

Key techniques include:

Q. What are the key steps in confirming the E-configuration of the α,β-unsaturated ketone moiety?

The E-configuration is confirmed by:

Q. What challenges arise during purification, and how are they addressed?

Challenges include residual starting materials and byproducts. Solutions:

- Recrystallization : Ethanol/water mixtures for high-purity crystals.

- Column chromatography : Gradient elution (hexane → ethyl acetate) to isolate the target compound .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO energies : Predicts charge transfer (ΔE ≈ 3–5 eV for chalcones).

- Global reactivity descriptors : Chemical potential (μ), electrophilicity index (ω), and hardness (η) quantify nucleophilic/electrophilic behavior .

- UV-Vis spectra : TD-DFT simulates λmax (e.g., 350–400 nm) and compares with experimental data .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

Q. How does the crystal structure influence chemical behavior and stability?

XRD reveals:

Q. How do aromatic substituents affect HOMO-LUMO gaps and reactivity?

Electron-donating groups (e.g., –OCH₃) lower the HOMO-LUMO gap (ΔE↓), increasing electrophilicity. Substituent position (para vs. meta) alters charge distribution, as shown in comparative DFT studies of methoxy-substituted chalcones .

Q. How to design antimicrobial studies and validate results statistically?

- Assay design : Use agar diffusion or microdilution against Gram+/Gram– bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ampicillin) and solvent blanks.

- Statistical validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare inhibition zones/MIC values. Report p < 0.05 as significant .

Q. What strategies study biological target interactions via molecular docking?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.